molecular formula C7H5Cl2NO B1317603 6-Chloro-2-methylpyridine-3-carbonyl chloride CAS No. 62366-52-3

6-Chloro-2-methylpyridine-3-carbonyl chloride

Cat. No.: B1317603
CAS No.: 62366-52-3
M. Wt: 190.02 g/mol
InChI Key: GOEBQWNZXWEQIK-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyridine-3-carbonyl chloride typically involves the chlorination of 2-methylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2-methylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) are often used to facilitate these reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol can produce an ester.

Scientific Research Applications

6-Chloro-2-methylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyridine-3-carbonyl chloride involves its reactivity towards nucleophiles

Properties

IUPAC Name

6-chloro-2-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-6(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEBQWNZXWEQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568470
Record name 6-Chloro-2-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-52-3
Record name 6-Chloro-2-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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